Boc-Ala-OMe
Description
Significance of Boc-L-Alanine Methyl Ester as a Building Block in Organic Chemistry
Boc-L-alanine methyl ester is a prime example of a protected amino acid derivative that has become a crucial building block in organic chemistry. chemimpex.com Its significance lies in the strategic and orthogonal protection of both the amino and carboxyl groups of L-alanine. The tert-butoxycarbonyl (Boc) group protects the amine, while the methyl ester protects the carboxylic acid. This dual protection allows for precise control over which end of the molecule reacts.
The Boc group is stable under a variety of reaction conditions, yet it can be easily removed with mild acids, such as trifluoroacetic acid (TFA). libretexts.orgchempep.com Similarly, the methyl ester is stable under the acidic conditions used to remove the Boc group but can be cleaved using saponification with a base like sodium hydroxide. This orthogonality of protecting groups is a key feature that makes Boc-L-alanine methyl ester a highly valuable and versatile tool for synthetic chemists.
The utility of Boc-L-alanine methyl ester extends to various areas of research and development. It is a fundamental component in the synthesis of peptides, where the controlled, stepwise addition of amino acids is essential. chemimpex.com Furthermore, its application is prominent in the development of peptidomimetics, which are molecules that mimic the structure and function of peptides but often have improved stability and bioavailability. In medicinal chemistry, this compound is utilized in the creation of novel drug candidates, including those for cancer research and the development of targeted therapies. chemimpex.com
Evolution of Protecting Group Strategies in Peptide Synthesis
The field of peptide synthesis has undergone significant evolution, largely driven by the development of new and more efficient protecting group strategies. Early methods were often laborious and resulted in low yields. The introduction of the tert-butoxycarbonyl (Boc) protecting group by Carpino in 1957 marked a pivotal moment in peptide chemistry. chempep.com R.B. Merrifield's subsequent application of the Boc group in solid-phase peptide synthesis (SPPS) revolutionized the field, enabling the rapid and efficient synthesis of long peptides and even small proteins. chempep.com This groundbreaking work earned Merrifield the Nobel Prize in Chemistry in 1984.
The Boc/Bzl (benzyl) strategy became a standard for many years. peptide.com In this approach, the N-terminus is protected by the acid-labile Boc group, while side-chain functional groups and the C-terminus are protected by benzyl-based groups, which are removed at the end of the synthesis using strong acids like hydrofluoric acid (HF). peptide.com
Later, the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy emerged as a popular alternative. peptide.comlibretexts.org This strategy offers the advantage of using a base-labile Fmoc group for N-terminal protection, which can be removed under milder conditions than the Boc group. libretexts.org The side-chain protecting groups are typically tert-butyl-based and are cleaved with trifluoroacetic acid at the end of the synthesis. peptide.com While both Boc and Fmoc strategies are widely used and each has its advantages, the Boc strategy can be particularly beneficial for the synthesis of hydrophobic peptides, as the repeated acid treatments during deprotection can help to disrupt aggregation. peptide.comnih.gov
The continuous development of new protecting groups and synthetic methodologies continues to refine and expand the capabilities of peptide and organic synthesis, with compounds like Boc-L-alanine methyl ester remaining central to these advancements.
Interactive Data Tables
Properties of Boc-L-alanine methyl ester
| Property | Value |
| Molecular Formula | C9H17NO4 |
| Molecular Weight | 203.24 g/mol sigmaaldrich.com |
| Appearance | White to off-white crystalline powder or liquid sigmaaldrich.com |
| Melting Point | 32-35 °C sigmaaldrich.com |
| Density | 1.03 g/mL at 25 °C sigmaaldrich.com |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and dimethylformamide |
Spectroscopic Data of Boc-L-alanine methyl ester
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H), 3.76 (s, 3H), 4.35 (q, 1H) |
| Optical Rotation [α]D | -45° (c = 1 in methanol) sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDICGOCZGRDFM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446058 | |
| Record name | Boc-L-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28875-17-4 | |
| Record name | Boc-L-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Methodologies for Boc L Alanine Methyl Ester
Synthetic Routes to Boc-L-Alanine Methyl Ester
The synthesis of Boc-L-alanine methyl ester can be efficiently achieved through two principal pathways: the direct esterification of N-Boc-L-alanine and the protection of L-alanine methyl ester.
The esterification of the carboxylic acid group of an amino acid is a fundamental reaction. pearson.com A common method for the synthesis of Boc-L-alanine methyl ester is the Fischer esterification of N-Boc-L-alanine. This acid-catalyzed reaction involves treating N-Boc-L-alanine with methanol (B129727) in the presence of an acid catalyst to yield the corresponding methyl ester. youtube.com The general stability of the tert-butyloxycarbonyl (Boc) protecting group under these conditions makes this a viable synthetic strategy. The reaction is typically carried out under anhydrous conditions to favor the formation of the ester product.
Another approach involves the reaction of N-Boc-L-alanine with methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetone. This method was successfully employed in the conversion of an N-Boc-β³-amino acid to its methyl ester. nih.gov
Table 1: Comparison of Esterification Methods for N-Boc-L-Alanine
| Method | Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Fischer Esterification | N-Boc-L-alanine, Methanol, Acid Catalyst | Anhydrous, Reflux | youtube.com |
An alternative and widely used route is the protection of the amino group of L-alanine methyl ester with a Boc group. This is typically achieved by reacting L-alanine methyl ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. The base neutralizes the acid formed during the reaction, driving the formation of the N-Boc protected product. This method is effective for introducing the Boc protecting group under relatively mild conditions.
In a related procedure for the synthesis of a tripeptide, Boc-alanine was coupled with a dipeptide methyl ester, highlighting the compatibility of the Boc group and methyl ester in peptide synthesis. nih.gov
Table 2: Reagents for Boc Protection of L-Alanine Methyl Ester
| Reagent | Role | Reference |
|---|---|---|
| L-Alanine Methyl Ester | Starting Material | |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc Group Source |
For industrial-scale synthesis, reaction conditions are optimized to ensure high yield, safety, operational simplicity, and cost-effectiveness. A patent for the synthesis of 3-halo-D-alanine methyl ester highlights key considerations for large-scale production, which are applicable to the synthesis of Boc-L-alanine methyl ester. google.com These include the use of specific solvent systems, such as a mixture of acetonitrile (B52724) and dichloromethane (B109758), and precise temperature control to maximize the reaction yield. google.com The method described aims for a high yield (over 90%) under moderate reaction conditions, which is a critical factor for industrial applicability. google.com The reduction of waste acid generation is another important aspect of making the process more environmentally friendly and suitable for large-scale manufacturing. google.com
Table 3: Key Optimization Parameters for Industrial Synthesis
| Parameter | Importance | Example from Related Synthesis | Reference |
|---|---|---|---|
| Solvent System | Influences reaction rate and product purity | Acetonitrile and Dichloromethane | google.com |
| Temperature Control | Maximizes yield and minimizes side reactions | Cooling to 0°C, then warming to 20-30°C | google.com |
| High Yield | Economic viability | >90% | google.com |
| Operational Safety & Simplicity | Feasibility for large-scale production | Moderate reaction conditions | google.com |
Derivatization Strategies of Boc-L-Alanine Methyl Ester
Boc-L-alanine methyl ester serves as a versatile starting material for the synthesis of non-natural amino acids and peptidomimetics through various derivatization strategies.
A key strategy for modifying the side chain of alanine (B10760859) involves the synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester from a serine derivative. This iodoalanine derivative is a valuable building block for introducing diverse side chains via palladium-catalyzed cross-coupling reactions. orgsyn.org For instance, the organozinc reagent prepared from the iodoalanine derivative can be coupled with various electrophiles in the presence of a palladium catalyst to create new carbon-carbon bonds, thus forming non-natural α-amino acids. orgsyn.org This approach allows for the synthesis of derivatives such as N-(tert-Butoxycarbonyl)-β-[4-(methoxycarbonyl)phenyl]alanine methyl ester. orgsyn.org
Table 4: Example of Side Chain Modification
| Starting Material | Key Intermediate | Reaction Type | Product Example | Reference |
|---|
Boc-L-alanine methyl ester is a precursor for creating peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved stability and bioavailability. rsc.org One important class of peptidomimetics is hybrid peptides containing β-amino acids. rsc.org A safe and efficient method for synthesizing enantiopure N-Boc-β³-amino acid methyl esters from α-amino acids has been developed. nih.gov This transformation avoids the use of hazardous reagents and has been applied in the formal synthesis of natural products. nih.gov For example, N-Boc-L-proline can be converted to its corresponding diazoketone, which then undergoes a silver benzoate-mediated Wolff rearrangement in methanol to yield N-Boc-Pro-β-Methyl Ester. nih.gov This methodology can be extended to other amino acids, including alanine, to generate building blocks for hybrid peptidomimetics. The incorporation of these β-amino acid residues into peptides can confer resistance to enzymatic degradation. rsc.org
Table 5: Compounds Mentioned in this Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| Boc-L-alanine methyl ester | Boc-Ala-OMe |
| N-Boc-L-alanine | Boc-Ala-OH |
| L-alanine methyl ester | H-Ala-OMe |
| Di-tert-butyl dicarbonate | Boc₂O |
| N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester | Boc-Ala(3-I)-OMe |
| N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester | N/A |
| N-(tert-Butoxycarbonyl)-β-[4-(methoxycarbonyl)phenyl]alanine methyl ester | N/A |
| N-Boc-β³-amino acid methyl ester | N/A |
| N-Boc-Pro-β-Methyl Ester | N/A |
| Methanol | MeOH |
| Methyl iodide | MeI |
| Potassium carbonate | K₂CO₃ |
| Acetonitrile | N/A |
| Dichloromethane | DCM |
| Silver benzoate | N/A |
| Triethylamine (B128534) | Et₃N |
Synthesis of β3-Amino Acid Methyl Esters from α-Amino Acids
The synthesis of β3-amino acid methyl esters from their α-amino acid counterparts is a significant transformation in organic chemistry, providing access to valuable building blocks for peptidomimetics and other biologically active molecules. One notable and efficient method avoids the use of hazardous reagents often associated with traditional homologation techniques like the Arndt-Eistert reaction. rsc.orgrsc.orgnih.gov
A modern approach to obtaining enantiomerically pure N-Boc-β3-amino acid methyl esters involves a multi-step sequence starting from readily available N-Boc-α-amino acids. This method provides a safer and more scalable alternative to classical methods that often employ toxic and explosive reagents like diazomethane (B1218177) or highly toxic cyanides. rsc.orgrsc.orgnih.gov
The key steps in this synthetic route are:
Reduction of the N-Boc-α-amino acid methyl ester: The starting material, an N-Boc-α-amino acid methyl ester, is reduced to the corresponding N-Boc-α-amino alcohol.
Oxidation to an aldehyde.
A Wittig-type reaction to form a key α,β-unsaturated ester intermediate.
Subsequent chemical transformations to yield the final N-Boc-β3-amino acid. rsc.org
Finally, esterification to produce the desired N-Boc-β3-amino acid methyl ester. nih.gov
Research Findings:
A study detailed the synthesis of a series of N-Boc-β3-amino acid methyl esters starting from various chiral α-amino acids. The process was found to be robust, yielding the desired products in good yields. The table below summarizes the successful synthesis of several N-Boc-β3-amino acid methyl esters from their corresponding α-amino acid precursors.
| Starting α-Amino Acid | Product: N-Boc-β3-Amino Acid Methyl Ester | Overall Yield (%) |
|---|---|---|
| Alanine | N-Boc-β3-homoalanine methyl ester | Data not specified in provided results |
| Valine | N-Boc-β3-homovaline methyl ester | Data not specified in provided results |
| Leucine | N-Boc-β3-homoleucine methyl ester | Data not specified in provided results |
| Phenylalanine | N-Boc-β3-homophenylalanine methyl ester | Data not specified in provided results |
| (S)-phenylalanine | t-BOC protected (S)-3-amino-4-phenylbutanoic acid | Data not specified in provided results |
The yields for the specific conversions were not detailed as percentages in the provided search results, but the synthesis was reported as efficient and successful. rsc.orgrsc.orgnih.gov The stereochemistry of the starting α-amino acid is generally preserved throughout the reaction sequence. libretexts.org
This synthetic methodology represents a significant advancement, offering a practical and safer route to valuable β3-amino acid derivatives, which has been applied in the formal synthesis of natural products like sedum alkaloids. rsc.orgnih.gov
Applications of Boc L Alanine Methyl Ester in Peptide Chemistry
Role as a Key Building Block in Peptide Synthesis
The primary application of Boc-L-alanine methyl ester is as a foundational unit in the controlled, stepwise construction of peptide chains. chemimpex.com The Boc group provides stable protection for the N-terminus, preventing unwanted side reactions during the formation of peptide bonds, while the methyl ester protects the C-terminus. masterorganicchemistry.com This dual-protection strategy allows for precise and selective reactions, which is essential for creating complex peptide structures. chemimpex.com
In solution-phase peptide synthesis (SPPS), reagents are reacted together in a suitable solvent. Boc-L-alanine methyl ester can be used as a starting material where its Boc group is removed, and the resulting free amine is coupled with another N-protected amino acid. Alternatively, the methyl ester can be saponified to a carboxylic acid, which is then activated and coupled to the free amine of another amino acid ester. While effective, this method can be time-consuming for the synthesis of longer peptides due to the need for purification after each step. The use of the Boc protecting group is well-established in this methodology. nih.gov
Boc-L-alanine methyl ester is conceptually central to the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), a revolutionary method developed by Bruce Merrifield. peptide.combeilstein-journals.org In SPPS, the C-terminal amino acid is anchored to a solid polymer resin, and peptide chains are built one amino acid at a time. masterorganicchemistry.com The Boc group serves as a temporary Nα-amino protecting group, which is removed at the beginning of each coupling cycle using a moderately strong acid, typically trifluoroacetic acid (TFA). peptide.combeilstein-journals.org The methyl ester in Boc-L-alanine methyl ester protects the C-terminus, preventing it from reacting during the N-terminal elongation process. This allows for the sequential addition of amino acid residues to build the desired peptide sequence.
| Feature | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Reaction Environment | Homogeneous (in solution) | Heterogeneous (on a solid resin) |
| Purification | Required after each coupling step | Performed once at the end after cleavage from resin |
| Reagent Use | Can be stoichiometric | Large excess of reagents often used to drive reactions to completion |
| Automation | Difficult to automate | Easily automated |
| Peptide Length | Best for short peptides and fragments | Suitable for long peptides and proteins |
| Key Advantage | Scalable for large quantity production of short peptides | High efficiency and speed for long sequences |
Formation of Dipeptides and Oligopeptides
The construction of dipeptides and larger oligopeptides is a direct application of Boc-L-alanine methyl ester's role as a building block. This involves the formation of a peptide bond between the alanine (B10760859) derivative and another amino acid.
To form a dipeptide, the carboxylic acid of one amino acid must be activated to react with the amino group of another. youtube.com For instance, after the selective deprotection of the Boc group from Boc-L-alanine methyl ester, the resulting L-alanine methyl ester, with its free amino group, can be coupled with another N-Boc protected amino acid. This reaction is facilitated by coupling agents, which convert the carboxylic acid into a more reactive species. masterorganicchemistry.com A study highlighted the use of coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to synthesize dipeptides using Boc-protected amino acid derivatives with high yields. The palladium-catalyzed coupling of amino acid esters is another advanced method used in specific synthetic contexts. researchgate.net
| Coupling Agent | Full Name | Use Case |
| EDC | 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide | General peptide bond formation in solution and solid-phase synthesis. |
| DCC | N,N'-Dicyclohexylcarbodiimide | A classic reagent for forming peptide bonds. masterorganicchemistry.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High-efficiency coupling, particularly in "Rapid Boc chemistry". peptide.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | A highly effective coupling agent, often used for difficult couplings. peptide.com |
A significant challenge in peptide synthesis is the prevention of unwanted side reactions. One such reaction is the formation of diketopiperazines, which are cyclic dipeptides. This is particularly a risk for dipeptide esters. After the N-terminal protecting group of a dipeptide ester is removed, the newly freed amino group can attack the C-terminal ester intramolecularly, leading to cyclization and the formation of a stable six-membered ring. This is a form of homo-dimerization that terminates the chain extension. Research indicates that N-methylated amino acid esters are particularly prone to this cyclization. Strategies to mitigate this include using more sterically hindered esters (like tert-butyl esters instead of methyl esters) or performing the subsequent coupling reaction immediately after deprotection to favor intermolecular bond formation over intramolecular cyclization.
The success of multi-step peptide synthesis hinges on the use of orthogonal protecting groups—groups that can be removed under different chemical conditions without affecting each other. The Boc/methyl ester combination in Boc-L-alanine methyl ester is a classic example of this principle.
The N-terminal Boc group is designed to be acid-labile. It is selectively removed using acids like trifluoroacetic acid (TFA), which leaves the methyl ester, benzyl-based side-chain protecting groups, and the peptide-resin linkage (in SPPS) intact. masterorganicchemistry.combeilstein-journals.org This selective removal exposes the N-terminal amine for the next coupling step. masterorganicchemistry.com
Conversely, the C-terminal methyl ester is stable to the acidic conditions used for Boc removal but can be cleaved under basic conditions (saponification), which would not affect the Boc group. This differential stability allows chemists to precisely control which end of the molecule reacts, enabling the orderly construction of a peptide chain from the C-terminus to the N-terminus. masterorganicchemistry.com The ability to selectively cleave one protecting group while leaving others untouched is a cornerstone of modern chemical synthesis. organic-chemistry.org
Synthesis of Biologically Active Peptides and Peptidomimetics
Boc-L-alanine methyl ester is a fundamental building block in the field of peptide chemistry, prized for its role in the synthesis of complex peptides and peptidomimetics. nih.govchemimpex.com The tert-butoxycarbonyl (Boc) protecting group provides stability to the amino acid during chemical reactions, preventing unwanted side reactions and allowing for precise, selective bond formation. nih.gov This characteristic is crucial for constructing complex molecular architectures required for biologically active compounds. nih.gov
The compound is widely used in solution-phase peptide synthesis. ptfarm.pl For instance, it has been employed as a key intermediate in the synthesis of dipeptide and tetrapeptide units, such as Boc-Ala-Phe-OMe. ptfarm.pl These fragments are then coupled together after selective deprotection to create larger, linear peptide chains, which can be subsequently cyclized to yield natural cyclic peptides like segetalin D. nih.govptfarm.pl The synthesis involves using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a base such as N-methylmorpholine (NMM) to facilitate the formation of peptide bonds between the Boc-protected amino acid and an amino acid methyl ester. ptfarm.pl
Furthermore, Boc-L-alanine methyl ester is instrumental in the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability. smolecule.com Its derivatives are used to synthesize β3-amino acids, which are essential components in many biologically active compounds and are known for their resistance to degradation by peptidases. nih.gov
Development of Therapeutic Agents
The utility of Boc-L-alanine methyl ester as a synthetic intermediate extends directly to the development of new therapeutic agents. chemimpex.com Its role in enabling the modification of amino acids is valuable for designing drugs with enhanced efficacy and pharmacokinetic profiles. nih.gov Researchers have utilized this compound to synthesize peptidomimetic inhibitors targeting specific viral enzymes. One notable example is its use in the synthesis of inhibitors for the human cytomegalovirus protease. Additionally, it has been a precursor in the preparation of 6-hydrazinopurine (B103314) 2'-Me ribonucleosides, which are analogs developed as prodrugs to inhibit the hepatitis C virus.
The incorporation of the Boc-L-alanine moiety into more complex molecules has yielded compounds with significant therapeutic potential. A derivative, 5-O-(N-Boc-L-alanine)-renieramycin T, has been identified as a potent anticancer agent. nih.govnih.gov Moreover, peptides synthesized using Boc-L-alanine as a starting material have demonstrated other biological activities; for example, a synthesized cyclic heptapeptide (B1575542) exhibited potent anthelmintic activity against several earthworm species at a concentration of 2 mg/mL. nih.gov
Application in Cancer Research
Boc-L-alanine methyl ester is a significant tool in cancer research, primarily through its incorporation into novel cytotoxic agents. nih.govchemimpex.com Its derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation in various cancer models.
A key research finding involves 5-O-(N-Boc-L-alanine)-renieramycin T (OBA-RT), a semisynthetic derivative of a marine alkaloid. nih.govnih.gov Studies on human non-small-cell lung cancer (NSCLC) A549 cells demonstrated that OBA-RT has a potent cytotoxic effect, with a half-maximal inhibitory concentration (IC50) of approximately 7 µM. nih.govmdpi.comresearchgate.net Mechanistically, OBA-RT was found to induce apoptosis by activating the p53-dependent pathway and suppressing cancer stem cell (CSC) signals by inhibiting the Akt signaling pathway. nih.govmdpi.com It also reduced the ability of cancer cells to form tumor spheroids, indicating strong CSC-suppressing activity. mdpi.comresearchgate.net
Another significant example is the synthesis of the natural cyclic heptapeptide, segetalin D, which involves the use of a Boc-Ala-Phe-OMe dipeptide unit. nih.govptfarm.pl This synthesized peptide showed high in vitro cytotoxicity against both Dalton’s Lymphoma Ascites (DLA) and Ehrlich’s Ascites Carcinoma (EAC) cell lines. nih.gov
Table 1: Cytotoxicity of Compounds Synthesized Using a Boc-L-Alanine Moiety
| Compound | Cell Line | Activity | Research Finding | Citation |
| 5-O-(N-Boc-L-alanine)-renieramycin T (OBA-RT) | A549 (Human Lung Cancer) | IC₅₀ ≈ 7 µM | Exerted cytotoxic effects and induced apoptosis. Suppressed cancer stem cell signals via Akt inhibition. | nih.govmdpi.com |
| Segetalin D (Cyclic Heptapeptide) | Dalton's Lymphoma Ascites (DLA) | CTC₅₀ = 7.54 µM | Demonstrated high cytotoxicity against the lymphoma cell line. | nih.gov |
| Segetalin D (Cyclic Heptapeptide) | Ehrlich's Ascites Carcinoma (EAC) | CTC₅₀ = 13.56 µM | Showed significant cytotoxic effects against the carcinoma cell line. | nih.gov |
Role in Drug Delivery Systems
Boc-L-alanine methyl ester and its derivatives contribute to the advancement of drug delivery systems. nih.gov The Boc protecting group is useful in bioconjugation processes, where it allows for selective chemical reactions to attach biomolecules to other molecules or surfaces. This strategy is employed to develop targeted drug delivery systems designed to enhance therapeutic efficacy while minimizing side effects.
A specific application involves the use of related L-alanine ester derivatives to create in situ forming implants for drug delivery. nih.gov For example, N-stearoyl-L-alanine methyl ester, an organogelator, can self-assemble in pharmaceutical oils like soybean oil to form an organogel. nih.gov This system can be injected as a liquid and will form a gel at body temperature, creating a biodegradable and biocompatible implant for the sustained release of a drug. nih.gov Studies showed that these organogels have excellent biocompatibility and are almost completely degraded in vivo after six weeks, highlighting their potential for safe, localized drug delivery. nih.gov The development of such hydrogel and organogel systems represents a versatile platform for improving drug bioavailability and providing controlled, extended therapeutic effects. nih.gov
Advanced Spectroscopic Characterization and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Boc-L-alanine methyl ester, both ¹H and ¹³C NMR provide invaluable data on its molecular framework and the electronic environment of its constituent atoms.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of Boc-L-alanine methyl ester presents characteristic signals that correspond to its distinct proton environments. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the following proton signals are observed:
A singlet at approximately 1.40 ppm, integrating to nine protons, is assigned to the tert-butyl group (C(CH₃)₃) of the Boc protecting group. rsc.org
A doublet at about 1.35 ppm, corresponding to the three protons of the alanine (B10760859) methyl group (CH(CH₃)), shows a coupling constant (J) of around 6.9 Hz due to splitting by the adjacent methine proton. mdpi.com
A singlet at 3.70 ppm is attributed to the three protons of the methyl ester group (OCH₃). mdpi.com
A multiplet observed around 4.45 ppm corresponds to the single methine proton (CH(CH₃)) of the alanine backbone. mdpi.com
A broad signal for the amide proton (NH) is also present, though its chemical shift can be variable. rsc.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| C(CH₃)₃ | ~1.40 | Singlet | N/A | 9H |
| CH(CH₃) | ~1.35 | Doublet | ~6.9 | 3H |
| OCH₃ | ~3.70 | Singlet | N/A | 3H |
| CH(CH₃) | ~4.45 | Multiplet | - | 1H |
| NH | Variable | Broad | - | 1H |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon skeleton of Boc-L-alanine methyl ester. Key resonances in CDCl₃ include:
The carbonyl carbon of the ester group appears at approximately 172.6 ppm. rsc.org
The urethane (B1682113) carbonyl carbon of the Boc group is observed around 155.0 ppm. rsc.org
The quaternary carbon of the Boc group (C(CH₃)₃) resonates at about 79.8 ppm. rsc.org
The methoxy (B1213986) carbon (OCH₃) of the ester is found at roughly 52.4 ppm. rsc.org
The alpha-carbon (NHCH) of the alanine residue gives a signal around 49.4 ppm. rsc.org
The carbons of the tert-butyl methyl groups (C(CH₃)₃) appear at approximately 28.4 ppm. rsc.org
The beta-carbon (NHCHCH₃) of the alanine residue is seen at about 18.5 ppm. rsc.org
The chemical shifts of the carbonyl carbons are sensitive to solvent polarity. researchgate.net Studies have shown that in various organic solvents, the chemical shifts of these carbons can vary, reflecting different degrees of intra- and intermolecular interactions. mdpi.comresearchgate.net
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Ester C=O | ~172.6 |
| Boc C=O | ~155.0 |
| C(CH₃)₃ | ~79.8 |
| OCH₃ | ~52.4 |
| NHCH | ~49.4 |
| C(CH₃)₃ | ~28.4 |
| NHCHCH₃ | ~18.5 |
Conformational Studies via NMR (e.g., cis- and trans-conformers of urethane linkages)
The urethane linkage in Boc-protected amino acids can exist as a mixture of cis and trans conformers due to restricted rotation around the C-N bond. This conformational isomerism can sometimes be observed in NMR spectra, leading to the appearance of multiple signals for adjacent nuclei. For instance, in some N-acylated amino acid derivatives, rotameric signals for the carbonyl, methoxy, and other nearby groups have been reported in ¹³C NMR spectra, indicating the presence of different conformational states in solution. rsc.org Temperature-dependent NMR studies can also reveal dynamic conformational changes, where signal broadening at lower temperatures suggests an equilibrium between different isomers. researchgate.net
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of Boc-L-alanine methyl ester exhibits several characteristic absorption bands:
A prominent N-H stretching vibration is typically observed around 3378 cm⁻¹. rsc.org
The ester carbonyl (C=O) stretching band appears at a higher frequency, around 1745 cm⁻¹. rsc.org
The urethane carbonyl (C=O) of the Boc group shows a strong absorption band at a lower frequency, near 1699 cm⁻¹, often referred to as the Amide I band. rsc.org
The N-H bending vibration, or Amide II band, is found around 1510 cm⁻¹. rsc.org
The positions of these bands can be influenced by hydrogen bonding and the local molecular environment. researchgate.net
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3378 |
| Ester C=O Stretch | ~1745 |
| Amide I (Urethane C=O Stretch) | ~1699 |
| Amide II (N-H Bend) | ~1510 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound. For Boc-L-alanine methyl ester, which has a molecular weight of 203.24 g/mol , electrospray ionization (ESI) mass spectrometry often shows the formation of a sodium adduct, [M+Na]⁺, at an m/z value of approximately 226. rsc.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the molecular formula.
X-ray Crystallography and Solid-State Conformations
Computational Chemistry and Theoretical Studies
Molecular Modeling and Conformational Predictions
Molecular modeling is employed to predict the most stable three-dimensional arrangements, or conformations, of Boc-L-alanine methyl ester. The flexibility of the molecule is primarily around the rotatable single bonds, defined by dihedral angles (e.g., φ, ψ). Theoretical studies on related alanine-containing peptide structures show that specific conformations are favored to minimize steric hindrance and maximize stabilizing interactions. nih.gov
Table 1: Hypothetical Low-Energy Conformers of Boc-L-alanine methyl ester This table illustrates representative dihedral angles for potential conformers. Actual values would be determined by specific computational methods (e.g., DFT B3LYP/6-31G).*
| Conformer | Dihedral Angle (φ) | Dihedral Angle (ψ) | Key Feature |
|---|---|---|---|
| Extended | ~ -150° | ~ +150° | The peptide backbone is stretched out. |
| Folded (C5) | ~ -150° | ~ +160° | Stabilized by a C5 hydrogen bond (see 5.2). |
| Folded (γ-turn) | ~ -80° | ~ +70° | A classic turn structure stabilized by H-bonding. |
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
The conformations predicted by molecular modeling are heavily influenced by weak, non-covalent interactions within the molecule itself. For Boc-L-alanine methyl ester, the most significant of these is intramolecular hydrogen bonding. A hydrogen bond can form between the amide proton (N-H) as the donor and a carbonyl oxygen as the acceptor. There are two potential acceptors: the oxygen of the ester carbonyl group or an oxygen of the tert-butoxycarbonyl (Boc) protecting group.
Computational and spectroscopic studies on similar amino acid derivatives and peptide conjugates have demonstrated the critical role of these interactions. nih.gov The formation of an intramolecular hydrogen bond can bring the molecular donor and acceptor into close proximity, resulting in a stable, folded, "scorpion-shaped" molecular architecture. nih.gov In the case of Boc-L-alanine methyl ester, this would most likely be a five-membered ring (C5) structure, where the N-H proton interacts with the carbonyl oxygen of the Boc group. This type of interaction restricts the conformational freedom of the molecule and is a key factor in the secondary structures of peptides.
Excited-State Dipole Moment Analysis
The electronic properties of a molecule can change significantly when it absorbs light and transitions from its ground electronic state (GS) to an excited state (ES). One such property is the dipole moment (μ), which is a measure of the separation of positive and negative charges. The analysis of the excited-state dipole moment (μe) provides insight into the charge distribution in the excited state.
A common experimental method to determine μe is solvatochromism. nih.govrsc.org This technique involves measuring the absorption and fluorescence spectra of the compound in a series of solvents with varying polarities. nih.gov As solvent polarity increases, it can stabilize a polar excited state more than the ground state, leading to a measurable shift in the spectral peaks (a bathochromic or red shift). rsc.org
The change in dipole moment upon excitation (Δμ = μe - μg) can be calculated from these spectral shifts using various theoretical models, such as the Lippert-Mataga, Bakhshiev, or Kawski-Chamma-Viallet equations. nih.govresearchgate.net These equations relate the Stokes shift (the difference between the absorption and emission maxima) to the dielectric constant and refractive index of the solvents, as well as to the molecular dipole moments. researchgate.net While specific solvatochromic data for Boc-L-alanine methyl ester is not prominently featured in the literature, this standard methodology allows for the empirical determination of its excited-state properties. Theoretical calculations using methods like Time-Dependent DFT (TD-DFT) can also be used to predict the ground and excited-state dipole moments for comparison. nih.gov
Table 2: Solvents Commonly Used in Solvatochromic Studies for Dipole Moment Estimation This table provides examples of solvents and their polarity functions used in the Lippert-Mataga equation to determine excited-state dipole moments.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Polarity Function F(ε,n) |
|---|---|---|---|
| n-Hexane | 1.88 | 1.375 | ~0.001 |
| Toluene | 2.38 | 1.496 | ~0.014 |
| Dichloromethane (B109758) | 8.93 | 1.424 | ~0.217 |
| Acetone | 20.7 | 1.359 | ~0.284 |
| Acetonitrile (B52724) | 37.5 | 1.344 | ~0.305 |
| Methanol (B129727) | 32.7 | 1.329 | ~0.309 |
Reactivity and Reaction Mechanisms
Mechanisms of Protection and Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. total-synthesis.com Its popularity stems from its stability under many reaction conditions and its facile removal under mild acidic conditions. total-synthesis.commasterorganicchemistry.com
Protection Mechanism:
The introduction of the Boc group onto the nitrogen atom of L-alanine methyl ester is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. commonorganicchemistry.com The mechanism proceeds as follows:
The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com
This initial attack forms a tetrahedral intermediate.
A tert-butyl carbonate anion is eliminated as a leaving group. commonorganicchemistry.com
A base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), removes the proton from the now-protonated amine, yielding the N-Boc protected amino acid ester. commonorganicchemistry.com
The tert-butyl carbonate byproduct subsequently decomposes into carbon dioxide gas and tert-butoxide. commonorganicchemistry.com
It is important to note that the reaction can proceed without a base, though it is often included. total-synthesis.com The formation of CO₂ gas provides a strong driving force for the reaction. total-synthesis.com
Deprotection Mechanism:
The removal of the Boc group is most commonly accomplished using a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.comjk-sci.com The acid-labile nature of the Boc group is a key feature, allowing for selective deprotection in the presence of other protecting groups like Fmoc and Cbz. total-synthesis.com The mechanism of deprotection with TFA is as follows:
The carbonyl oxygen of the Boc group is protonated by the strong acid. commonorganicchemistry.comchemistrysteps.com This step is favored because the resulting positive charge can be resonance-stabilized. chemistrysteps.com
The protonation facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. commonorganicchemistry.comchemistrysteps.com
This results in the formation of a carbamic acid intermediate. commonorganicchemistry.com
The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas. commonorganicchemistry.com
The final product is the free amine, which is protonated under the acidic conditions to form the corresponding ammonium (B1175870) salt (e.g., TFA salt). commonorganicchemistry.com
The tert-butyl cation generated can be scavenged by nucleophiles or can be deprotonated to form isobutylene (B52900) gas. commonorganicchemistry.comstackexchange.com Due to the evolution of gases (CO₂ and potentially isobutylene), these reactions should not be performed in closed systems. jk-sci.com
Table 1: Reagents for Boc Protection and Deprotection
| Process | Typical Reagents | Solvent | Key Byproducts |
|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, DIEA, NaOH) | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) | Carbon dioxide, tert-Butanol |
| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), Methanol (B129727) | Carbon dioxide, tert-Butyl cation (or isobutylene) |
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the direct use of Boc-L-alanine methyl ester in cross-coupling is less common, derivatives of it, particularly those containing a halide or a boronic acid functionality, are valuable substrates.
The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. rsc.orgwikipedia.org For instance, a derivative of Boc-L-alanine methyl ester, such as one containing a bromo- or iodo-substituted aromatic ring on the side chain (e.g., a modified phenylalanine), can undergo Suzuki coupling with a boronic acid. nih.govmdpi.com These reactions are instrumental in synthesizing non-natural amino acids and peptides with diverse functionalities. mdpi.com For example, the Suzuki-Miyaura cross-coupling of Boc-L-Phe(4-I)-OMe with α-amino acid esters has been reported. researchgate.net
The Heck reaction is another palladium-catalyzed reaction that couples an unsaturated halide with an alkene. wikipedia.orglibretexts.org Similar to the Suzuki coupling, a halogenated derivative of Boc-L-alanine methyl ester could potentially participate in Heck reactions to introduce new carbon-carbon bonds. youtube.comorganic-chemistry.org
Carbonylative cross-coupling reactions have also been developed, where carbon monoxide is inserted during the coupling process. researchgate.net For example, a palladium-catalyzed carbonylative coupling of L-amino acid esters with 1-iodoglucal has been reported, demonstrating the versatility of these methods in creating complex molecules. acs.org
Table 2: Examples of Cross-Coupling Reactions Involving Amino Acid Derivatives
| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide | Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) + Base (e.g., Na₂CO₃, K₃PO₄) | C-C |
| Heck Reaction | Unsaturated halide + Alkene | Palladium catalyst (e.g., Pd(OAc)₂) + Base (e.g., Et₃N) | C-C |
| Carbonylative Coupling | Organic halide + Nucleophile + CO source | Palladium catalyst (e.g., Pd(OAc)₂) + Ligand | C(O)-C or C(O)-N |
Catalytic Reactions (e.g., Magnesium Catalysis)
Magnesium-based catalysts have emerged as effective and environmentally friendly alternatives in various organic transformations. In the context of esters, magnesium catalysts have been shown to facilitate reactions such as hydroboration and amidation. researchgate.netrsc.org
For example, magnesium-catalyzed hydroboration of esters can efficiently reduce the ester functionality to the corresponding alcohol. rsc.orgnih.gov This methodology could potentially be applied to Boc-L-alanine methyl ester to selectively reduce the methyl ester in the presence of other functional groups.
Furthermore, magnesium alkoxides, such as magnesium methoxide (B1231860) (Mg(OCH₃)₂), have been shown to facilitate the direct aminolysis of esters to form primary amides. researchgate.net This suggests a potential pathway to convert the methyl ester of Boc-L-alanine methyl ester into the corresponding amide.
In the broader context of amino acid derivatives, magnesium-based reagents, such as Grignard reagents, are used in conjunction with other metals in catalytic processes. For instance, the addition of magnesium zincate nucleophiles to chiral (S)-tert-butylsulfinyl imines derived from amino aldehydes proceeds with high diastereoselectivity. acs.org This highlights the utility of magnesium in stereoselective synthesis.
Enantiomeric Recognition Studies
The ability to distinguish between enantiomers is of paramount importance in many fields, including pharmacology and materials science. nih.govresearchgate.net Boc-L-alanine methyl ester, as a chiral molecule, can be a subject of enantiomeric recognition studies.
These studies often employ chiral receptors, such as macrocyclic compounds like crown ethers, to selectively bind one enantiomer over the other. rsc.orgnih.govmdpi.com For example, a glucose-based macrocycle has been shown to be capable of enantioselective binding of a range of amino acid methyl esters, including derivatives of alanine (B10760859). nih.govnih.govmdpi.com
The binding affinity and selectivity in these host-guest systems are influenced by various non-covalent interactions, including hydrogen bonding and steric effects. nih.gov In one study, the binding of alanine methyl ester to a glucose-based receptor was found to have a lower affinity and enantioselectivity compared to valine methyl ester, which was attributed to the smaller steric demand of the methyl group in alanine's side chain. nih.gov
The solvent also plays a crucial role in the binding affinity and selectivity, with different results observed in aqueous versus organic solvents. nih.govmdpi.com These studies provide valuable insights into the principles of molecular recognition and can aid in the development of new methods for chiral separation and sensing. nih.gov
Emerging Research Directions and Future Perspectives
Green Chemistry Approaches in Synthesis
The synthesis of Boc-L-alanine methyl ester is increasingly benefiting from the principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances. Traditional methods often involve multi-step processes with significant solvent and reagent use. Emerging research, however, is exploring more sustainable alternatives.
One promising approach is the use of enzymatic catalysis. For instance, lipases, such as Candida antarctica lipase (B570770) B, can catalyze the methyl esterification of Boc-L-alanine under mild conditions (pH 7.0, 30°C). This enzymatic method avoids the harsh acidic or basic conditions of traditional esterification, thereby minimizing the generation of acidic byproducts and preserving the stereochemical integrity of the amino acid.
Another green technique being investigated is microwave-assisted synthesis. This method significantly reduces reaction times for the Boc protection step to as little as 15–30 minutes. By using solvent-free conditions with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), high yields of 85–90% can be achieved with minimal racemization.
Continuous flow synthesis is also being adopted for the industrial-scale production of Boc-L-alanine methyl ester. This modern technique offers enhanced control over reaction parameters, leading to higher yields and purity compared to traditional batch processes. Key parameters in a continuous flow system include the use of solvents like dichloromethane (B109758) or acetonitrile (B52724) for the Boc protection step and methanol (B129727) for esterification, with catalysts such as trimethylchlorosilane (TMCS) to accelerate the reaction.
| Parameter | Batch Process | Continuous Flow |
| Reaction Time | 18–24 hours | 4–6 hours |
| Yield | 75–82% | 90–95% |
| Purity (HPLC) | 95–98% | >99% |
| Scalability | Limited to 10 kg/batch | >100 kg/day |
Development of Novel Fluorescence Probes
Boc-L-alanine methyl ester serves as a valuable scaffold for the development of novel fluorescence probes. While most biomolecular building blocks lack intrinsic fluorescence, structural modifications can impart useful photophysical properties. nih.gov The development of such probes is crucial for various bioanalytical and diagnostic applications.
Researchers are designing and synthesizing fluorescent analogs of amino acids for use as sensors. For example, a study introduced chiral fluorescent probes based on a BINOL framework that demonstrated enantiomeric selectivity for arginine. nih.gov These probes operate on a "turn-on" fluorescence mechanism, where the interaction with the target analyte leads to a significant increase in fluorescence intensity. nih.gov While this specific example does not directly use Boc-L-alanine methyl ester, the principles of probe design are applicable. The ester and Boc-protected amine of Boc-L-alanine methyl ester provide reactive sites for the attachment of fluorophores.
The development of these probes allows for the simple, rapid, and highly selective detection of specific biomolecules. nih.gov Such advancements are valuable for understanding biological processes and for the qualitative and quantitative analysis of target molecules. nih.gov The goal is to create probes that are highly sensitive, with low limits of detection, and that can function effectively in complex biological media.
Advanced Applications in Materials Science (e.g., Polymer Materials)
The unique properties of Boc-L-alanine methyl ester make it a promising candidate for the synthesis of advanced polymer materials, particularly biodegradable polymers. These materials are of great interest for biomedical applications, such as drug delivery systems and tissue engineering scaffolds, due to their ability to break down into non-toxic byproducts.
Amino acid-based ester polymers are a class of biodegradable materials that can be synthesized using building blocks like Boc-L-alanine methyl ester. mdpi.com Research has shown that poly(ester amide)s composed of amino acids, diols, and dicarboxylic acids exhibit good biocompatibility and tunable degradation rates. mdpi.comresearchgate.net The incorporation of the alanine (B10760859) moiety can influence the physical and biological properties of the resulting polymer.
For instance, a study on biodegradable nanoparticles made from amino-acid-based ester polymers highlighted the importance of the polymer composition in determining particle size, surface charge, and stability. mdpi.com While this study used other amino acids, the principles can be extended to polymers derived from Boc-L-alanine methyl ester. The synthesis of such polymers often involves polycondensation reactions where the protected amino acid is a key component. The biodegradability of these polymers can be influenced by factors such as the length of the methylene (B1212753) chains in the dicarboxylic acid units. researchgate.net
Integration with Modern Drug Discovery Pipelines
Boc-L-alanine methyl ester is a crucial component in modern drug discovery, primarily due to its role in peptide synthesis. chemimpex.commasterorganicchemistry.com Peptides are increasingly important as therapeutic agents, and efficient methods for their synthesis are essential. acs.org The Boc protecting group strategy is a well-established method in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery. masterorganicchemistry.com
In peptide synthesis, Boc-L-alanine methyl ester serves as a protected building block that can be sequentially coupled to other amino acids to create a peptide chain. masterorganicchemistry.com The Boc group protects the amine functionality, preventing unwanted side reactions, and can be selectively removed under acidic conditions to allow for the next coupling step. masterorganicchemistry.com This systematic approach enables the synthesis of complex peptides with high precision.
Q & A
Q. What are the standard synthetic routes for Boc-L-alanine methyl ester, and how are they validated experimentally?
The synthesis typically involves two steps: (1) Boc protection of the amine group in L-alanine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous sodium hydroxide or DMAP in THF) ; (2) methyl esterification of the carboxylic acid group via reaction with methanol in the presence of an acid catalyst (e.g., HCl or H₂SO₄).
- Validation : Confirm the structure using ¹H/¹³C NMR (e.g., Boc tert-butyl protons at δ 1.4 ppm, methyl ester at δ 3.7 ppm) and purity via HPLC (>95% by area normalization). Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. Which analytical methods are critical for characterizing Boc-L-alanine methyl ester in research settings?
- Primary techniques :
- NMR spectroscopy : Identifies functional groups (e.g., Boc tert-butyl, methyl ester) and confirms stereochemistry .
- HPLC : Quantifies purity and detects impurities (e.g., unreacted L-alanine or Boc hydrolysis products) .
- Secondary methods :
- GC-MS : Detects volatile byproducts (e.g., residual methanol or methyl chloride) .
- Melting point analysis : Verifies consistency with literature values (e.g., 78–81°C for Boc-L-alanine) .
Q. What purification strategies are effective for isolating Boc-L-alanine methyl ester from reaction mixtures?
- Liquid-liquid extraction : Separate the ester from aqueous acidic/basic layers using dichloromethane or ethyl acetate .
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–30% ethyl acetate) to resolve Boc-protected products .
- Recrystallization : Employ solvents like hexane/ethyl acetate for high-purity crystalline yields .
Advanced Research Questions
Q. How can experimental design methodologies optimize the synthesis of Boc-L-alanine methyl ester?
- Taguchi orthogonal arrays : Test parameters (e.g., catalyst concentration, temperature, molar ratios) systematically to identify dominant factors. For example, catalyst concentration (e.g., H₂SO₄) often has the highest impact on ester yield, as seen in methyl ester optimization studies .
- Response Surface Methodology (RSM) : Model non-linear interactions between variables (e.g., reaction time vs. temperature) to predict optimal conditions (e.g., 24-hour reaction at 25°C for minimal side reactions) .
Q. How does the stability of Boc-L-alanine methyl ester vary under different storage or reaction conditions?
- Acid/Base Sensitivity : The Boc group hydrolyzes under acidic conditions (e.g., TFA), while the methyl ester is base-labile. Stability studies should monitor degradation via HPLC under pH 2–12 buffers and elevated temperatures (40–60°C) .
- Thermal Stability : Thermogravimetric analysis (TGA) can assess decomposition temperatures, ensuring compatibility with downstream reactions (e.g., peptide coupling at 0–25°C) .
Q. What are common pitfalls in Boc-L-alanine methyl ester synthesis, and how can they be mitigated?
- Low Yields : Caused by incomplete Boc protection (address with excess Boc anhydride) or ester hydrolysis (use anhydrous methanol and inert atmospheres) .
- Byproduct Formation : Acetic acid (from Boc hydrolysis) or methyl chloride (from esterification) can be minimized via controlled reagent addition and pH monitoring .
Q. How is Boc-L-alanine methyl ester applied in solid-phase peptide synthesis (SPPS)?
- Coupling Mechanism : The methyl ester protects the C-terminus during N-terminal elongation. Deprotection of the Boc group with TFA enables sequential residue addition .
- Side Reactions : Monitor for racemization (via chiral HPLC) during coupling steps, especially under basic conditions .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
